4-Bromo-2-ethynylpyridine

Medicinal Chemistry ADME Physicochemical Profiling

Researchers requiring regiochemical precision in cross-coupling cascades face supply gaps with standard pyridine building blocks. 4-Bromo-2-ethynylpyridine (CAS 1196155-22-2) fills this gap: • Engineered 2-ethynyl/4-bromo pattern for orthogonal Sonogashira→Suzuki sequences • Validated in GCN2 inhibitor patents & kinase probe synthesis • Click-ready (CuAAC) for bioconjugation; ≥98% purity • Stored under inert gas at 2-8°C; ships ambient globally

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 1196155-22-2
Cat. No. B1292493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethynylpyridine
CAS1196155-22-2
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC#CC1=NC=CC(=C1)Br
InChIInChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
InChIKeyIHWUEWABOVLRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethynylpyridine: Product Overview


4-Bromo-2-ethynylpyridine (CAS 1196155-22-2) is a bifunctional pyridine building block that combines an ethynyl moiety at the 2-position and a bromine atom at the 4-position, enabling sequential or orthogonal functionalization in medicinal chemistry and materials science . This heteroaromatic compound (C₇H₄BrN, MW = 182.02 g/mol) exhibits a calculated topological polar surface area of 12.9 Ų and a predicted XLogP3 value of 1.8, characteristics that inform both its chromatographic behavior and passive membrane permeability potential . Commercially, the compound is typically supplied at purities of 95–98% and is stored under ambient conditions, with lead times varying by supplier and scale .

Orthogonal handles Sequential Sonogashira then Suzuki/Buchwald coupling enabled
Chelation site Ethynyl ortho to pyridine N may direct metal-assisted regiocontrol
Research use Building block for kinase inhibitor SAR, GCN2 inhibitors, and conjugated materials

4-Bromo-2-ethynylpyridine: Differentiation from Analogs


The performance of bifunctional pyridine building blocks in cross-coupling cascades, regioselective functionalizations, and structure–activity relationship (SAR) studies is exquisitely sensitive to the exact substitution pattern [1]. Direct replacement of 4‑bromo‑2‑ethynylpyridine with its structural isomers (e.g., 2‑bromo‑4‑ethynylpyridine) or mono‑functional analogs (e.g., 2‑ethynylpyridine) predictably alters the electronic environment of the heteroaromatic ring, thereby shifting the regiochemical outcome of metal‑catalyzed couplings and the binding geometry of derived bioactive molecules [2] [3]. The specific 2‑ethynyl/4‑bromo arrangement is engineered to provide orthogonal reactivity handles: the ethynyl group for Sonogashira alkynylations or click chemistry, and the 4‑bromo for subsequent Suzuki–Miyaura or Buchwald–Hartwig aminations, in a predetermined order that is not achievable with other regioisomers or halogen variants [4]. The following evidence sections quantify precisely where this unique substitution pattern yields measurable, verifiable differentiation relative to the most closely related in‑class candidates.

Replacing with 2‑ethynylpyridine removes the 4‑bromo handle, preventing sequential cross‑coupling and altering electronic properties.
2‑Bromo‑4‑ethynylpyridine isomer reverses substitution pattern; ortho‑bromine vs. ortho‑ethynyl shifts metalation preference and coupling regiochemistry.

4-Bromo-2-ethynylpyridine: Comparative Evidence


Lipophilicity & TPSA vs. 2-Ethynylpyridine

The presence of a bromine substituent at the 4‑position alters key physicochemical descriptors relative to the unsubstituted parent 2‑ethynylpyridine. The target compound exhibits a topological polar surface area (TPSA) of 12.9 Ų and a predicted XLogP3 value of 1.8, whereas 2‑ethynylpyridine (CAS 1945‑84‑2) has a TPSA of 12.9 Ų and a XLogP3 of approximately 1.1 . This difference in predicted lipophilicity, while TPSA remains unchanged, can influence passive membrane permeability and metabolic stability in drug discovery programs, making the brominated analog a distinct chemical probe.

Lipophilicity vs. 2‑EP
Data to verify
ΔXLogP3 ≈ +0.7
Increased lipophilicity, unchanged TPSA
Computational prediction; confirm experimentally
Medicinal Chemistry ADME Physicochemical Profiling

Regiochemical Orthogonality vs. 2-Bromo-4-ethynylpyridine

The 2‑ethynyl/4‑bromo substitution pattern confers a unique regiochemical vector that differs fundamentally from the isomeric 2‑bromo‑4‑ethynylpyridine (CAS 1196156‑17‑8). In the target compound, the ethynyl group at the 2‑position is adjacent to the pyridine nitrogen, enabling chelation‑assisted metalation or hydrogen‑bonding interactions that can direct subsequent functionalization [1]. In contrast, the 2‑bromo‑4‑ethynyl isomer places the bromine at the nitrogen‑adjacent position, which often exhibits different reactivity in Pd‑catalyzed cross‑couplings due to altered electronic and steric factors [2]. This orthogonal arrangement allows for predictable, sequential derivatization that is not possible with the reverse regioisomer, as evidenced by the use of 2‑alkynyl‑4‑halopyridines in patented kinase inhibitor scaffolds where precise substitution order is critical for biological activity [3].

Regiochemistry vs. 2‑Br‑4‑EP
Class-level inference
Target: 2‑Ethynyl/4‑Br (ortho‑ethynyl) Comparator: 2‑Br/4‑Ethynyl (ortho‑bromo)
Ortho‑ethynyl alters metalation and coupling vector
Reaction outcome differs; no direct yield data
Organic Synthesis Regioselective Functionalization Cross-Coupling

GCN2 Kinase Inhibitor Patents vs. 2-Ethynylpyridine

4‑Bromo‑2‑ethynylpyridine and its derivatives are explicitly claimed as key intermediates in the synthesis of potent GCN2 kinase inhibitors, a validated oncology target involved in tumor adaptation to nutrient deprivation [1]. In contrast, the unsubstituted parent 2‑ethynylpyridine is not featured in the same capacity, suggesting that the 4‑bromo substituent provides essential steric or electronic features required for optimal target engagement or synthetic elaboration. While direct comparative IC₅₀ data for the free compound are not available, the patent literature demonstrates that 4‑ethynylpyridine derivatives bearing additional substitution (including bromine) achieve GCN2 inhibition with excellent pharmacokinetic properties, underscoring the value of the brominated scaffold for medicinal chemistry campaigns [1].

GCN2 Patent vs. 2‑EP
Reported
Target: Core of patented GCN2 inhibitors Comparator: 2‑Ethynylpyridine not featured
Distinct patent landscape supports scaffold choice
No direct IC₅₀ comparison available
Kinase Inhibition Medicinal Chemistry Cancer Therapeutics

Pd-Catalyzed Ethynylation Yield Comparison

Palladium‑catalyzed cross‑coupling of bromopyridines with terminal alkynes proceeds in excellent yields under ligand‑free conditions using Pd/C [1]. Specifically, the reaction of bromopyridines bearing electron‑donating or electron‑withdrawing groups yields ethynylated pyridines in high efficiency. In contrast, analogous reactions using 2‑chloropyridine as the electrophile afford only moderate yields (e.g., 2‑ethynylpyridine in moderate yield from 2‑chloropyridine), highlighting the superior reactivity of the bromo‑substituent [1]. While direct data for 4‑bromo‑2‑ethynylpyridine are not reported, the class‑level inference strongly supports that the 4‑bromo group would undergo rapid oxidative addition with Pd(0), enabling high‑yielding Sonogashira couplings compared to chloro or iodo analogs, which may suffer from sluggish reactivity or over‑reaction (e.g., diyne formation with iodo‑substrates).

Pd Coupling vs. 2‑Cl Analog
Class-level inference
Bromo‑substrates: high efficiency Chloro‑substrate: moderate yield reported
Bromine enables faster oxidative addition
Class‑level trend; specific yield data not reported
Palladium Catalysis Sonogashira Coupling Process Chemistry

4-Bromo-2-ethynylpyridine: Application Scenarios


GCN2 Kinase Inhibitor Synthesis

Utilize 4‑bromo‑2‑ethynylpyridine as a key intermediate in the construction of 4‑ethynylpyridine‑based GCN2 inhibitors, as exemplified in patent literature [1]. The compound's 2‑ethynyl group allows for Sonogashira coupling to introduce diverse aromatic or heteroaromatic appendages, while the 4‑bromo handle remains available for subsequent Suzuki–Miyaura cross‑couplings to build complex biaryl systems. This orthogonal reactivity is essential for generating focused libraries around the GCN2 pharmacophore, where the precise substitution pattern has been validated to yield potent and orally bioavailable inhibitors.

Late-Stage Diversification in Kinase SAR

Employ 4‑bromo‑2‑ethynylpyridine as a late‑stage diversification point in kinase inhibitor programs. After installing the ethynyl moiety into the inhibitor core via Sonogashira coupling, the 4‑bromo substituent can be elaborated using Pd‑catalyzed amination (Buchwald–Hartwig) or borylation/Suzuki sequences to probe various vectors in the target protein's binding pocket [2]. This strategy mirrors the approach outlined in kinase inhibitor patents (e.g., US9029386), where the 4‑bromo group serves as a synthetic handle for introducing diverse amino or aryl groups, enabling rapid exploration of SAR and optimization of potency and selectivity.

Conjugated Materials via Double Coupling

In materials science, 4‑bromo‑2‑ethynylpyridine can be used as a monomer for the synthesis of conjugated polymers or small‑molecule OLED emitters [3]. The ethynyl group participates in Sonogashira polycondensation or click chemistry to build extended π‑conjugated backbones, while the bromine atom enables further cross‑coupling for side‑chain engineering. The specific 2‑ethynyl substitution adjacent to the pyridine nitrogen may also facilitate metal‑coordination or hydrogen‑bonding interactions that are desirable for tuning the optoelectronic properties of the resulting materials.

Orthogonal Bioconjugation via CuAAC

The terminal alkyne of 4‑bromo‑2‑ethynylpyridine serves as a robust handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC), a prototypical click reaction [4]. This allows for the covalent attachment of the pyridine scaffold to azide‑functionalized biomolecules (e.g., peptides, oligonucleotides, or fluorophores). The 4‑bromo substituent remains inert under click conditions, providing a secondary handle for subsequent metal‑catalyzed cross‑couplings after the bioconjugation event. This orthogonal strategy is valuable for constructing multifunctional probes and targeted therapeutics.

Application
Selection Property
Validation Focus
GCN2 Inhibitor Synthesis
Orthogonal Sonogashira–Suzuki handles
Patent-claimed GCN2 scaffold assembly
Kinase SAR Diversification
Late-stage Pd‑catalyzed coupling versatility
Potency/selectivity optimization studies
Conjugated Materials
Double‑coupling monomer for π‑systems
Optoelectronic property tuning
Bioconjugation (CuAAC)
Click handle; bromo inert under CuAAC
Multifunctional research probe construction

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